molecular formula C10H9NO4 B3055396 4,7-Dimethoxyindoline-2,3-dione CAS No. 64473-54-7

4,7-Dimethoxyindoline-2,3-dione

Cat. No. B3055396
CAS RN: 64473-54-7
M. Wt: 207.18 g/mol
InChI Key: UODYFWCLDYDKTE-UHFFFAOYSA-N
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Description

4,7-Dimethoxyindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO4 . It is a derivative of indole, a heterocyclic compound that is widely studied for its diverse biological activities .


Synthesis Analysis

The synthesis of isoindoline derivatives, including 4,7-Dimethoxyindoline-2,3-dione, has been described in various studies . These compounds are typically synthesized using simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of 4,7-Dimethoxyindoline-2,3-dione consists of an indole ring substituted with two methoxy groups at positions 4 and 7, and a dione group at positions 2 and 3 . The molecular weight of this compound is 207.18 .

Scientific Research Applications

Pharmaceutical Synthesis

4,7-Dimethoxyindoline-2,3-dione, also known as DMID, is an organic compound and a derivative of indole. It has gained significant attention for its potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of DMID derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

DMID and its derivatives have been explored for their potential use in the development of herbicides . The unique chemical structure of DMID allows it to interact with various biological targets, making it a promising candidate for herbicide development .

Colorants and Dyes

DMID is also used in the production of colorants and dyes . Its aromatic structure and the presence of carbonyl groups make it suitable for producing a wide range of colors .

Polymer Additives

DMID has been studied for its potential use as an additive in polymer synthesis . Its chemical reactivity and ability to form stable compounds make it a valuable component in the creation of new polymers .

Organic Synthesis

DMID is used as a precursor in organic synthesis . It can participate in a wide range of synthetic reactions, leading to its widespread use in the field of organic chemistry .

Photochromic Materials

The potential of DMID in the development of photochromic materials is being explored . These materials change color in response to light, and the unique properties of DMID make it a promising candidate for such applications .

Future Directions

Indole derivatives, including 4,7-Dimethoxyindoline-2,3-dione, have a wide range of potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on the indole scaffold.

properties

IUPAC Name

4,7-dimethoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-5-3-4-6(15-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODYFWCLDYDKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455044
Record name 4,7-dimethoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxyindoline-2,3-dione

CAS RN

64473-54-7
Record name 4,7-dimethoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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